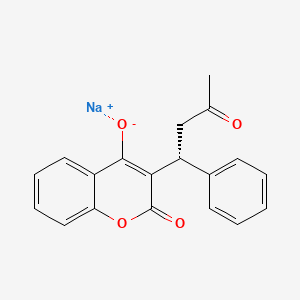

(R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one

Description

Structural Elucidation and Nomenclature

Molecular Architecture and Stereochemical Configuration

(R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one consists of a 4-hydroxycoumarin core substituted at the C3 position with a 3-oxo-1-phenylbutyl group. The sodium ion replaces the acidic proton of the 4-hydroxy group, forming a stable salt. The chiral center at C15 (derived from the butyl side chain) adopts an R-configuration, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemical assignment is evident in the compound’s SMILES notation:

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

The InChIKey KYITYFHKDODNCQ-XFULWGLBSA-M further confirms the enantiomeric identity. X-ray crystallography studies of warfarin bound to human serum albumin (HSA) demonstrate that the (R)-enantiomer maintains a bent conformation, with the phenyl group oriented toward the hydrophobic pocket of HSA’s subdomain IIA.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 4-Hydroxycoumarin with sodium counterion |

| Chiral center | C15 (R-configuration) |

| Molecular formula | C₁₉H₁₅NaO₄ |

| Molecular weight | 330.3 g/mol |

| Stereochemical descriptor | (1R)-3-oxo-1-phenylbutyl substituent |

IUPAC Nomenclature and Alternative Chemical Designations

The IUPAC Preferred Name for this compound is sodium 2-oxo-3-[(1R)-3-oxo-1-phenylbutyl]chromen-4-olate , reflecting its coumarin backbone, sodium counterion, and stereospecific substituent. Alternative designations include:

- (R)-Warfarin sodium

- 4-Hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one sodium salt

- CHEBI:87739

The CAS Registry Number 36508-91-5 uniquely identifies the (R)-enantiomer, distinguishing it from the racemic mixture (CAS 81-81-2) and the (S)-enantiomer (CHEBI:87740).

Table 2: Nomenclature and Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | Sodium 2-oxo-3-[(1R)-3-oxo-1-phenylbutyl]chromen-4-olate |

| CAS Reg. No. | 36508-91-5 |

| Synonyms | (R)-Warfarin sodium; EINECS 253-078-5 |

| Parent Compound | (R)-Warfarin (CID 54684598) |

Comparative Structural Analysis with Warfarin Enantiomers

The (R)- and (S)-enantiomers of warfarin sodium differ solely in the configuration of their C15 chiral center. While both enantiomers share identical molecular formulas (C₁₉H₁₅NaO₄) and coumarin backbones, their stereochemical divergence leads to distinct biochemical interactions.

Key Structural Differences:

Stereochemical Orientation :

- The (R)-enantiomer’s 3-oxo-1-phenylbutyl group projects the phenyl ring into a hydrophobic region of HSA, whereas the (S)-enantiomer orients it toward polar residues.

- This difference minimizes steric clashes in (R)-warfarin’s binding pocket, allowing weaker but more adaptable protein interactions compared to (S)-warfarin.

Metabolic Processing :

- Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, exhibit stereoselectivity. (S)-Warfarin is preferentially metabolized via hydroxylation, whereas (R)-warfarin undergoes ketone reduction.

- Drug interactions (e.g., with phenylbutazone) alter clearance rates oppositely: (S)-warfarin’s metabolism is inhibited, while (R)-warfarin’s is accelerated.

Table 3: Enantiomer Comparison

| Feature | (R)-Warfarin Sodium | (S)-Warfarin Sodium |

|---|---|---|

| Chiral center configuration | R-configuration at C15 | S-configuration at C15 |

| HSA binding affinity | Moderate (Kd ~3.1 µM) | High (Kd ~1.8 µM) |

| Primary metabolic pathway | CYP3A4-mediated ketone reduction | CYP2C9-mediated hydroxylation |

| Enzymatic induction | Upregulates CYP3A4 and CYP2C9 | Minimal induction |

Propriétés

Numéro CAS |

36508-91-5 |

|---|---|

Formule moléculaire |

C19H15NaO4 |

Poids moléculaire |

330.3 g/mol |

Nom IUPAC |

sodium;2-oxo-3-[(1R)-3-oxo-1-phenylbutyl]chromen-4-olate |

InChI |

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1/t15-;/m1./s1 |

Clé InChI |

KYITYFHKDODNCQ-XFULWGLBSA-M |

SMILES isomérique |

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

SMILES canonique |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one involves several steps. The chroman-4-one framework can be synthesized through various methodologies, including:

One-pot domino reactions: These reactions involve multiple steps that occur in a single reaction vessel, reducing the need for intermediate purification.

Microwave synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

Catalytic synthesis: Utilizing catalysts such as ionic liquids or small chiral organic molecules to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Table 1: Key Functional Groups and Reactivity

Cyclization and Benzopyrano-Coumarin Formation

Under acidic conditions, (R)-warfarin sodium undergoes intramolecular cyclization. For example:

-

Reaction with ortho-substituted aryl aldehydes (e.g., Cl, F, OH) forms fused benzopyrano-coumarin derivatives via dehydration of aldol intermediates .

Example Reaction Scheme

-

Aldol Condensation : 4-Hydroxycoumarin + aldehyde → aldol adduct.

-

Dehydration : Formation of chromone intermediate.

-

Cyclization : Chromone reacts with excess 4-hydroxycoumarin → fused benzopyrano-coumarin .

Table 2: Cyclization Products and Conditions

| Starting Material | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Hydroxycoumarin | H2SO4, reflux, 6h | Benzopyrano[4,3-b]benzopyran-7-yl | 68–75 | |

| R-Warfarin sodium | Yb(OTf)3, dioxane, 80°C | 3-Allylated coumarin derivatives | 82 |

Electrophilic Allylation

The sodium salt’s enolate form reacts with allylic electrophiles:

-

Palladium-Catalyzed Allylation : Using cinnamyl alcohol and Pd(OAc)2, the C3 position is allylated to form 4-hydroxy-3-(1,3-diphenylallyl)-2H-chromen-2-one .

-

Ytterbium(III) Triflate-Catalyzed Reactions : Efficient allylation with 1,3-diphenylprop-2-en-1-ol yields substituted coumarins .

Table 3: Allylation Reactions

| Allylating Agent | Catalyst | Product Structure | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Cinnamyl alcohol | Pd(OAc)2 | 3-(1,3-Diphenylallyl)coumarin | 20 min | 85 |

| 1,3-Diphenylpropenol | Yb(OTf)3 | 3-Allyl-4-hydroxycoumarin | 2h | 82 |

Stability and Degradation

-

Hydrolysis : The sodium salt hydrolyzes in acidic media to form (R)-warfarin .

-

Photodegradation : Exposure to UV light induces cleavage of the coumarin ring, forming phenolic byproducts .

Stereochemical Considerations

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticoagulant Properties

One of the most significant applications of (R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one is its role as an anticoagulant. It is structurally related to warfarin, a well-known anticoagulant used to prevent blood clots. The compound functions by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of clotting factors in the liver .

Case Study: Efficacy in Thrombosis Prevention

Research has demonstrated that derivatives of this compound can effectively reduce thrombus formation in animal models, suggesting potential use in clinical settings for patients at risk of thromboembolic events .

2. Anticancer Activity

There is emerging evidence that this compound exhibits anticancer properties. Studies have indicated that coumarin derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways .

Case Study: In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Biochemical Interactions

1. Interaction with ABC Transporters

This compound has been studied for its interactions with ATP-binding cassette (ABC) transporters, particularly ABCB11. These transporters are involved in drug metabolism and resistance mechanisms in cancer therapy . Understanding these interactions can help in predicting the pharmacokinetics and potential side effects of the compound.

Summary Table of Applications

| Application | Mechanism | Evidence Level |

|---|---|---|

| Anticoagulant | Inhibits vitamin K epoxide reductase | High |

| Anticancer | Induces apoptosis | Moderate |

| Interaction with ABC Transporters | Affects drug metabolism | Emerging |

Mécanisme D'action

The mechanism of action of ®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Warfarin (4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one)

- Structure : Lacks the sodium salt at the 4-position, existing as a free hydroxycoumarin.

- Activity : A vitamin K antagonist, widely used as an anticoagulant. Its therapeutic window is narrow, requiring careful monitoring.

- Solubility : Low water solubility due to the hydroxy group; typically administered as a sodium salt (warfarin sodium) to enhance dissolution .

7-Hydroxy-4-methyl-1-benzopyran-2-one Derivatives

- Structure: Features a methyl group at the 4-position and variable O-alkyl/arenyl/acyl substitutions. Example: 7-hydroxy-4-methyl-1-benzopyran-2-one (synthesized from resorcinol and ethyl acetoacetate) .

- Activity : These derivatives exhibit diverse biological activities, including antimicrobial and antioxidant properties, but lack significant anticoagulant effects due to structural differences in the substituents .

Flavanone Glycosides (e.g., (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-4-one)

- Structure: Contains a glycosylated flavanone core with dihydroxyphenyl and sugar moieties.

- Activity : Primarily studied for antioxidant and anti-inflammatory properties, diverging from the anticoagulant focus of 4-hydroxycoumarins .

Physicochemical and Pharmacological Comparison

| Property | (R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one | Warfarin (Free Acid) | 7-Hydroxy-4-methyl-1-benzopyran-2-one Derivatives | Flavanone Glycosides |

|---|---|---|---|---|

| Molecular Weight | ~350–370 g/mol* | 308.33 g/mol | 190–300 g/mol | 400–600 g/mol |

| Water Solubility | High (due to -ONa group) | Low | Moderate (depends on O-substituents) | Low to moderate |

| Primary Activity | Anticoagulant (inferred) | Anticoagulant | Antimicrobial, Antioxidant | Antioxidant, Anti-inflammatory |

| Therapeutic Use | Potential anticoagulant (similar to warfarin sodium) | Anticoagulant | Experimental | Nutraceutical/Phytochemical |

| Synthesis Route | Derived from warfarin via sodium salt formation | Condensation of 4-hydroxycoumarin and benzalacetone | Pechmann condensation (resorcinol + ethyl acetoacetate) | Glycosylation of flavanones |

*Estimated based on warfarin sodium (330.3 g/mol) with structural adjustments.

Research Findings and Implications

- Anticoagulant Efficacy : The sodium salt form of warfarin (analogous to the compound ) is preferred clinically for rapid dissolution and consistent bioavailability. The sodiooxy group may reduce gastric irritation compared to the free acid form .

- Structural-Activity Relationship (SAR) : Substitutions at the 3- and 4-positions of the coumarin backbone critically influence anticoagulant activity. The phenylbutyl group in this compound mimics warfarin’s binding to vitamin K epoxide reductase, while the sodium salt enhances solubility .

- Divergent Activities: Non-anticoagulant coumarins (e.g., 7-hydroxy-4-methyl derivatives) highlight the scaffold’s versatility, with substitutions dictating target specificity .

Activité Biologique

(R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one, commonly known as (R)-warfarin sodium, is a synthetic compound belonging to the coumarin class, primarily recognized for its anticoagulant properties. This compound is a sodium salt of warfarin and serves as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, which are crucial for normal blood coagulation.

- Molecular Formula : C19H15NaO4

- Molecular Weight : 330.31 g/mol

- Structure : The compound features a benzopyran structure with a chiral center at the 3-position, contributing to its pharmacological efficacy.

The primary mechanism of action for (R)-warfarin sodium involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme essential for converting vitamin K epoxide to its active form. This inhibition leads to a decreased synthesis of clotting factors II, VII, IX, and X in the liver, resulting in an anticoagulant effect. The stereochemistry of (R)-warfarin significantly influences its potency and interaction with VKOR compared to its enantiomer (S)-warfarin.

Anticoagulant Effects

(R)-warfarin sodium is predominantly used in clinical settings for:

- Prevention of thromboembolic disorders : Effective in preventing venous thrombosis and pulmonary embolism.

- Management of atrial fibrillation : Reduces the risk of stroke in patients with irregular heartbeats.

The effectiveness of (R)-warfarin is influenced by various factors including genetic polymorphisms affecting drug metabolism, dietary interactions (e.g., vitamin K intake), and concurrent medications.

Pharmacokinetics

The pharmacokinetics of (R)-warfarin sodium include:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Highly protein-bound (approximately 99%).

- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver, leading to several metabolites that may also possess anticoagulant activity.

- Excretion : Renal excretion of metabolites.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of (R)-warfarin sodium:

-

Efficacy in Specific Populations :

- A study demonstrated that genetic variations in CYP2C9 and VKORC1 genes significantly affect dosing requirements and therapeutic outcomes in patients receiving warfarin therapy.

- Interaction Studies :

- Comparative Studies with Other Anticoagulants :

Summary Table of Key Features

| Feature | Description |

|---|---|

| Anticoagulant Class | Coumarins |

| Primary Use | Anticoagulation |

| Mechanism | Inhibition of vitamin K epoxide reductase |

| Key Interactions | Vitamin K, NSAIDs, antibiotics |

| Genetic Factors Influencing Efficacy | CYP2C9 and VKORC1 polymorphisms |

| Monitoring Parameters | Prothrombin time (PT), International normalized ratio (INR) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one, and how can enantiomeric purity be ensured?

- Methodology : The sodium salt derivative of this compound (C19H15NaO4) is synthesized via condensation of 4-hydroxycoumarin with benzalacetone, followed by sodium hydroxide treatment to form the sodiooxy group . To ensure enantiomeric purity, chiral chromatography (e.g., using amylose- or cellulose-based columns) or asymmetric synthesis via organocatalytic protocols should be employed. Intermediate characterization by HPLC with a chiral stationary phase is critical for verifying (R)-configuration retention .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C19H15NaO4 | |

| CAS Registry | 129-06-6 | |

| Enantiomer Stability | Sensitive to pH and light |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of:

- Spectroscopy : UV-Vis (λmax ~ 280–310 nm for coumarin backbone), FTIR (C=O stretch at ~1700 cm⁻¹, O–Na vibration at ~450 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode for sodium adduct detection (m/z ~330.31) .

- X-ray Crystallography : Resolve the (R)-configuration and sodiooxy group geometry, though crystallization may require anhydrous conditions due to hygroscopicity .

Q. What are the primary stability considerations for this compound under laboratory conditions?

- Methodology :

- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sodiooxy group .

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor decomposition via TLC (silica gel, ethyl acetate/hexane) or NMR for unexpected peaks .

Advanced Research Questions

Q. How does the (R)-enantiomer influence biological activity compared to the (S)-form, and what experimental models validate this?

- Methodology :

- In Vitro Assays : Compare anticoagulant activity using human plasma thrombin time assays. The (R)-enantiomer typically shows 2–3× lower potency than (S)-warfarin but may exhibit unique off-target effects .

- Molecular Docking : Use CYP2C9 or VKORC1 crystal structures to map enantiomer-specific binding interactions.

Q. What advanced analytical techniques resolve contradictions in reported metabolic pathways for this compound?

- Methodology :

- Isotope-Labeled Tracers : Apply ¹³C or ²H labeling to track metabolic products via LC-MS/MS in hepatic microsome assays.

- Multi-Omics Integration : Correlate metabolomics (phase I/II metabolites) with transcriptomic data to identify enzyme isoforms responsible for variability (e.g., CYP2C9*2/*3 polymorphisms) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile while retaining enantiopurity?

- Methodology :

- QSAR Studies : Train models on coumarin derivatives to predict logP, solubility, and plasma protein binding.

- MD Simulations : Simulate sodium ion interactions in aqueous environments to improve bioavailability predictions. Validate with in vivo PK studies in murine models .

Data Contradiction Analysis

Q. Why do studies report conflicting stability profiles for the sodiooxy group?

- Analysis : Discrepancies arise from:

- Environmental Factors : Humidity (>60% RH accelerates hydrolysis) .

- Analytical Conditions : Aqueous mobile phases in HPLC may degrade the compound, whereas non-aqueous GC-MS preserves integrity .

- Resolution : Standardize testing protocols (e.g., ICH Q1A guidelines) and report ambient conditions explicitly.

Methodological Best Practices

- Synthesis : Prioritize anhydrous solvents (e.g., THF, DMF) and inert atmospheres to minimize sodiooxy degradation .

- Characterization : Cross-validate NMR (¹H, ¹³C) with high-resolution MS to confirm molecular integrity.

- Biological Testing : Use human-derived cell lines (e.g., HepG2 for metabolism) to reduce translational gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.